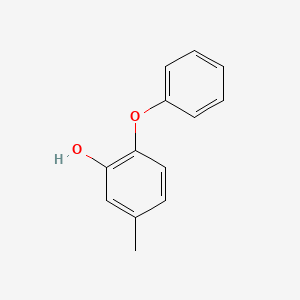

5-Methyl-2-phenoxyphenol

Description

Properties

IUPAC Name |

5-methyl-2-phenoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPPMDCSGSHZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

I. Contextual Framework and Chemical Significance of 5 Methyl 2 Phenoxyphenol in Contemporary Chemical Research

Historical Perspectives on Phenoxyphenol Chemistry

The chemistry of phenoxyphenols is intrinsically linked to the development of methods for forming diaryl ether linkages—a carbon-oxygen bond between two aromatic rings. A pivotal moment in this field was the advent of the Ullmann condensation, first reported by Fritz Ullmann in the early 20th century. mdpi.comwikipedia.orgresearchgate.net This reaction, traditionally involving the copper-catalyzed coupling of an aryl halide with a phenol (B47542), became a cornerstone for synthesizing diaryl ethers. mdpi.comwikipedia.orggoogle.com

Early iterations of the Ullmann reaction were often limited by harsh conditions, such as high temperatures (frequently over 200°C), the need for stoichiometric amounts of copper, and the use of high-boiling polar solvents. wikipedia.orggoogle.com Over the decades, significant research has focused on refining these conditions. Modern variations often employ catalytic amounts of copper or other transition metals like palladium, along with various ligands and bases, to achieve higher yields under milder conditions. mdpi.comorganic-chemistry.orgresearchgate.net These advancements have broadened the accessibility and versatility of phenoxyphenol synthesis. The development of related reactions, such as the Chan-Lam coupling, which uses arylboronic acids, has further expanded the synthetic toolkit for creating these structures under even milder conditions. nih.gov

Structural Classification within Aryl Ether Compounds

5-Methyl-2-phenoxyphenol is classified as an unsymmetrical diaryl ether. jove.comwikipedia.org Ethers are organic compounds featuring an oxygen atom connected to two organyl (alkyl or aryl) groups (R-O-R'). wikipedia.org They are broadly categorized as symmetrical, where the two groups attached to the oxygen are identical, or unsymmetrical, where they are different. jove.comwikipedia.orguomus.edu.iq

In the case of this compound, the oxygen atom links a phenyl group to a 5-methylphenol group, making it an unsymmetrical diaryl ether. nih.gov It is also a substituted phenol, as it contains a hydroxyl (-OH) group attached to one of its aromatic rings. nih.govwikipedia.org This dual functionality—an ether linkage and a phenolic hydroxyl group—is a key aspect of its chemical character.

The presence of the ether linkage and the specific substitution pattern on the phenolic ring (a methyl group at position 5 and a phenoxy group at position 2) dictates its chemical and physical properties. nih.govlibretexts.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₂ nih.gov |

| Molecular Weight | 200.23 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 666750-27-2 chemsrc.com |

| Boiling Point | 292.5 ± 28.0 °C at 760 mmHg chemsrc.com |

| LogP | 3.72 chemsrc.com |

This table was generated based on data from multiple sources. nih.govchemsrc.com

Broad Research Trajectories for Substituted Phenols and Diaryl Ethers

The diaryl ether framework is a significant structural motif found in numerous natural products and synthetic molecules. researchgate.netorganic-chemistry.org Consequently, research into compounds like this compound is driven by their potential utility as building blocks in various scientific domains.

Substituted phenols and diaryl ethers are of high interest in medicinal chemistry and materials science. jsynthchem.comontosight.ai The diaryl ether moiety is exceptionally stable due to the robust C-O-C bond involving aromatic rings, making these compounds resilient to hydrolysis and thermal degradation. jsynthchem.com This stability makes them attractive scaffolds for designing polymers with specific properties and for creating complex bioactive molecules. jsynthchem.comsumitomo-chem.co.jp

In pharmaceutical research, the diaryl ether structure is present in compounds investigated for a range of biological activities. nih.govjsynthchem.com For example, a structure-activity relationship (SAR) study exploring analogues of triclosan (B1682465) included this compound to investigate its interaction with the bacterial enoyl reductase enzyme FabI, a target for antibacterial agents. nih.gov Such studies highlight how specific substitutions on the phenoxyphenol core can modulate biological interactions. The research demonstrated that while this compound is a slow, tight-binding inhibitor, its affinity for the target enzyme differs significantly from other analogues, underscoring the chemical subtlety of these structures. nih.gov The general pursuit in this area is to synthesize and test novel derivatives to optimize their desired effects, whether for therapeutic or material applications. researchgate.netresearchgate.net

Ii. Advanced Synthetic Methodologies for 5 Methyl 2 Phenoxyphenol and Analogues

Direct Synthetic Routes

Direct routes focus on the construction of the diaryl ether linkage in a single key step from appropriate phenol (B47542) and aryl precursors. These methods are often the most convergent and are dominated by transition metal-catalyzed cross-coupling reactions.

Catalytic C-O Cross-Coupling Reactions

The formation of the C(aryl)-O(aryl) bond is most commonly achieved through cross-coupling reactions catalyzed by transition metals, primarily copper and palladium. These reactions involve the coupling of an aryl halide or its equivalent with a phenol. To synthesize 5-methyl-2-phenoxyphenol, this would typically involve the reaction of a phenol derivative (e.g., 4-methylresorcinol or 5-methyl-2-halophenol) with an arylating agent (e.g., a phenyl halide) or vice-versa.

The Ullmann condensation, a copper-promoted reaction, is the classical method for synthesizing diaryl ethers. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, significant advancements have led to the development of milder, catalytic protocols.

Modern Ullmann-type reactions utilize a catalytic amount of a copper(I) salt, such as CuI or CuBr, in the presence of a ligand and a base. nih.gov The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle. Amino acids, such as N,N-dimethylglycine, and other chelating molecules like picolinic acid have proven effective in promoting the reaction at significantly lower temperatures (e.g., 90°C), broadening the substrate scope and functional group compatibility. organic-chemistry.orgnih.gov

For the synthesis of this compound, a plausible Ullmann coupling approach would involve the reaction between 2-bromo-5-methylphenol (B88109) and phenol in the presence of a copper(I) catalyst, a ligand, and a base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a polar aprotic solvent such as DMF or DMSO.

Table 1: Representative Conditions for Ligand-Promoted Ullmann Diaryl Ether Synthesis

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Copper Source | Copper(I) Iodide (CuI), Copper(I) Bromide (CuBr) | Catalyst |

| Aryl Halide | Aryl Iodides, Aryl Bromides | Electrophilic Partner |

| Phenol | Substituted or Unsubstituted Phenols | Nucleophilic Partner |

| Ligand | N,N-Dimethylglycine, Picolinic Acid, 1,10-Phenanthroline | Accelerates reaction, enables milder conditions |

| Base | Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄) | Deprotonates the phenol |

| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High-boiling polar solvent |

| Temperature | 90 - 140 °C | Reaction Temperature |

This table presents generalized conditions based on modern Ullmann protocols for diaryl ether synthesis.

As an alternative to copper catalysis, palladium-catalyzed methods, particularly the Buchwald-Hartwig amination technology, have been extended to C-O bond formation for diaryl ether synthesis. organic-chemistry.orgwikipedia.org This methodology offers a powerful and often more general route, sometimes proceeding under even milder conditions than modern Ullmann reactions. rsc.org

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The success of this reaction is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., XPhos, SPhos) and chelating phosphines (e.g., Xantphos), are commonly employed to facilitate the key reductive elimination step. researchgate.netjk-sci.com N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for these transformations. organic-chemistry.org

A potential Buchwald-Hartwig synthesis of this compound could involve coupling 2-bromo-5-methylphenol with phenol using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine ligand, and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate.

Table 2: Typical Components for Palladium-Catalyzed Diaryl Ether Synthesis

| Component | Example Reagents | Role |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Source |

| Ligand | Xantphos, XPhos, Biaryl Phosphines, N-Heterocyclic Carbenes (NHCs) | Stabilizes Pd, promotes key reaction steps |

| Aryl Halide/Triflate | Aryl Bromides, Aryl Chlorides, Aryl Triflates | Electrophilic Partner |

| Phenol | Substituted or Unsubstituted Phenols | Nucleophilic Partner |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the phenol |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvent |

| Temperature | 80 - 110 °C | Reaction Temperature |

This table outlines common components for the Buchwald-Hartwig C-O coupling reaction.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SₙAr) provides a metal-free pathway to diaryl ethers. This reaction mechanism does not involve a catalyst but instead relies on the electronic properties of the aryl halide substrate. nih.gov For an SₙAr reaction to proceed, the aromatic ring of the aryl halide must be "activated" by the presence of one or more strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group (typically a halide). acs.org

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. To synthesize an analogue of this compound using this method, one would react a nucleophilic phenoxide (e.g., the potassium salt of 4-methylresorcinol) with an activated aryl halide, such as 2,4-dinitrochlorobenzene. The electron-withdrawing groups stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy and allowing the substitution to occur. nih.gov While powerful, the requirement for specific substitution patterns on the electrophilic partner limits the general applicability of this method for synthesizing diverse analogues.

Oxidative Coupling and Condensation Reactions

Oxidative coupling represents another potential, though less common, direct route to diaryl ethers. This approach involves the intermolecular coupling of two different phenol molecules, conceptually a cross-coupling between phenol and a substituted phenol like p-cresol. These reactions are typically mediated by transition metal complexes (e.g., using iron, copper, or manganese) or other oxidizing agents that can generate phenoxy radical intermediates.

A significant challenge in the oxidative coupling of phenols to form unsymmetrical diaryl ethers is controlling selectivity. The reaction can lead to multiple products, including C-C coupled biphenols and symmetrical C-O coupled ethers (homo-coupling), in addition to the desired unsymmetrical diaryl ether. Achieving high regioselectivity for C-O versus C-C bond formation and for cross-coupling over homo-coupling remains a formidable synthetic hurdle, often resulting in low yields of the target compound.

Precursor-Based Synthesis and Derivatization

An alternative to direct coupling is a multi-step approach where a precursor molecule is first synthesized and then chemically modified to yield the final product. A common and effective strategy in phenol chemistry is the use of a methoxy (B1213986) group (-OCH₃) as a protecting or directing group, which is later cleaved to reveal the free hydroxyl group.

Demethylation Reactions of Methoxy-Phenoxyphenol Precursors

A prominent and widely utilized strategy for the synthesis of this compound and its analogues involves the demethylation of the corresponding methoxy-phenoxyphenol precursors. This approach is advantageous as the methoxy group often serves as a protecting group for the more reactive hydroxyl functionality during the construction of the diaryl ether backbone. The cleavage of the robust methyl-aryl ether bond requires specific and potent reagents, with boron tribromide (BBr₃) and hydrogen bromide (HBr) being the most effective and commonly employed.

The reaction mechanism for demethylation with boron tribromide involves the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond and the formation of a bromoborane (B216815) intermediate, which upon aqueous workup, yields the desired phenol. nih.govcore.ac.uknih.gov Computational studies, specifically Density Functional Theory (DFT) calculations, have provided deeper insights into the mechanism, suggesting a pathway involving charged intermediates and predicting that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. core.ac.uknih.gov

The general reaction conditions for BBr₃ demethylation typically involve dissolving the methoxy-phenoxyphenol precursor in an anhydrous solvent, such as dichloromethane (B109758) (DCM), and treating it with a solution of BBr₃ at low temperatures, often ranging from -78 °C to 0 °C, followed by warming to room temperature. The reaction is then quenched with water to hydrolyze the intermediate and liberate the final phenolic product.

Similarly, hydrogen bromide , often in acetic acid, is a classic and effective reagent for the demethylation of aryl methyl ethers. nih.gov The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This method often requires elevated temperatures to drive the reaction to completion.

Table 1: General Conditions for Demethylation of Methoxy-Phenoxyphenol Precursors

| Reagent | Typical Solvent | Temperature Range (°C) | Key Considerations |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 to 25 | Highly effective for aryl methyl ethers. Sensitive to moisture. Stoichiometry can be adjusted based on the number of methoxy groups. core.ac.uknih.gov |

| Hydrogen Bromide (HBr) | Acetic Acid, Water | 100 to 140 | A strong acid system, often requiring elevated temperatures. Can be corrosive. nih.gov |

Functional Group Interconversions on Phenoxyphenol Scaffolds

The synthesis of this compound can also be achieved through the strategic manipulation of functional groups on a pre-existing phenoxyphenol scaffold. This approach offers flexibility in the synthetic design, allowing for the introduction of the desired methyl and hydroxyl groups at later stages of the synthesis.

One plausible, though not explicitly detailed in the available literature for this specific compound, functional group interconversion strategy is the Friedel-Crafts alkylation of a 2-phenoxyphenol (B1197348) precursor. wikipedia.orgmasterorganicchemistry.comjk-sci.com This classic electrophilic aromatic substitution reaction could potentially introduce a methyl group onto the phenolic ring. The reaction typically employs a methylating agent, such as methyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.comjk-sci.com However, a significant challenge in the Friedel-Crafts alkylation of phenols is the potential for O-alkylation to form a methoxy ether, and the directing effects of the existing hydroxyl and phenoxy groups which may lead to a mixture of isomers. stackexchange.com The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, potentially deactivating it and hindering the desired C-alkylation. stackexchange.com

Another synthetic route could involve the synthesis of a brominated precursor, such as 2-bromo-5-methylphenol , followed by a C-O cross-coupling reaction with phenol to construct the diaryl ether linkage. chemicalbook.comjsynthchem.comjsynthchem.com The synthesis of 2-bromo-5-methylphenol can be achieved from 6-amino-m-cresol via a Sandmeyer-type reaction. chemicalbook.com The subsequent coupling with phenol could be accomplished using methodologies like the Ullmann condensation or Buchwald-Hartwig amination, which are standard procedures for the formation of diaryl ethers. jsynthchem.comjsynthchem.com

Furthermore, a one-pot C-H activation/borylation/oxidation sequence has been reported for the preparation of 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene (B146084) on a multigram scale, offering a practical route to a key intermediate. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to organic synthesis. nih.govscholarsresearchlibrary.com While specific MCRs leading directly to this compound are not explicitly described in the reviewed literature, the general principles of MCRs can be applied to the synthesis of highly substituted phenols and diaryl ethers.

For instance, a one-pot, three-component condensation of 1,10-phenanthroline-5,6-dione, an aldehyde, and ammonium (B1175870) acetate (B1210297) has been shown to produce 2-phenylimidazo[4,5-f] nih.govwikipedia.orgphenanthroline derivatives in excellent yields. scholarsresearchlibrary.com This demonstrates the power of MCRs in constructing complex aromatic systems.

In the context of diaryl ether synthesis, one could envision a multi-component strategy that brings together a phenol, a cresol (B1669610) derivative, and a coupling partner in a single pot to construct the this compound skeleton. Research into the synthesis of diverse heterocyclic scaffolds has demonstrated the utility of sequencing MCRs with subsequent cyclization reactions to generate molecular diversity. nih.gov

A reported one-pot synthesis of substituted phenols involves the conversion of readily available hydroxypyrone and nitroalkene starting materials, allowing for programmable substitution at any position with complete regiochemical control. oregonstate.edu This methodology highlights the potential for developing a convergent MCR for the targeted synthesis of this compound by carefully selecting the appropriate starting materials.

While the direct application of MCRs to the synthesis of this compound remains an area for further exploration, the efficiency and versatility of these reactions suggest they hold significant promise for the future development of novel and streamlined synthetic routes to this class of compounds.

Iii. Advanced Spectroscopic and Structural Elucidation Studies of 5 Methyl 2 Phenoxyphenol Systems

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Due to a lack of publicly available experimental NMR spectra for 5-Methyl-2-phenoxyphenol, this subsection provides a predictive analysis based on established principles of NMR spectroscopy and data from analogous compounds such as phenol (B47542), cresol (B1669610), and phenoxyphenol derivatives. docbrown.infolibretexts.org This analysis outlines the expected spectral features that are critical for its structural confirmation.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The molecule contains a total of 12 protons, which can be categorized into four groups: the phenolic hydroxyl proton (-OH), the methyl protons (-CH₃), and two sets of aromatic protons from the distinct phenyl and methyl-substituted phenol rings.

The hydroxyl proton is anticipated to appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature, but typically falls within the 4-7 ppm range for phenols. libretexts.org The three protons of the methyl group are expected to produce a sharp singlet around 2.2-2.4 ppm. The aromatic region (typically 6.7-7.5 ppm) should contain signals for the remaining eight protons.

The protons on the methyl-substituted phenol ring (Ring A) and the unsubstituted phenoxy ring (Ring B) would exhibit complex splitting patterns due to spin-spin coupling. For Ring A, the proton ortho to the hydroxyl group would likely appear as a doublet, coupled to the neighboring meta proton. The other two protons on this ring would also show doublet or doublet of doublets patterns. For Ring B, the protons would show characteristic patterns for a monosubstituted benzene (B151609) ring, with signals potentially overlapping. Conformational analysis primarily concerns the rotation around the C-O-C ether bond, which influences the spatial proximity of the protons on the two aromatic rings. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be required to experimentally determine the preferred conformation in solution.

Predicted ¹H NMR Spectral Data for this compound Predicted data based on structure-property relationships.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Phenolic OH | 4.0 - 7.0 | broad singlet | 1H |

| Aromatic H (Ring A/B) | 6.7 - 7.5 | multiplet | 8H |

| Methyl (CH₃) | 2.2 - 2.4 | singlet | 3H |

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show 13 distinct signals, corresponding to each unique carbon atom in the molecule, assuming no accidental magnetic equivalence. These signals can be categorized as follows: one methyl carbon, nine aromatic methine carbons (C-H), and three aromatic quaternary carbons (C-O).

The methyl carbon is expected to resonate in the upfield region, typically around 20-22 ppm. The aromatic carbons will appear in the downfield region from approximately 115 to 160 ppm. The quaternary carbons, particularly those bonded to the electronegative oxygen atoms (C-OH and C-O-Ph), will be the most deshielded and appear at the lower end of this range (e.g., 145-160 ppm). The chemical shifts of the protonated carbons are influenced by their position relative to the electron-donating (-OH, -CH₃) and electron-withdrawing (-OPh) substituents.

Predicted ¹³C NMR Chemical Shift Data for this compound Predicted data based on established substituent effects.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quaternary Aromatic (C-O) | 145 - 160 |

| Aromatic (C-H) | 115 - 135 |

| Methyl (CH₃) | 20 - 22 |

To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be instrumental in tracing the connectivity of adjacent protons within each of the two aromatic rings, helping to differentiate the signals from Ring A and Ring B.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

Single Crystal X-ray Diffraction Analysis

The precise three-dimensional structure of this compound has been determined through single-crystal X-ray diffraction as part of a complex with the enzyme Staphylococcus aureus FabI (PDB ID: 4BNJ). rcsb.orgwwpdb.org The data from this analysis provides definitive information on the molecule's geometry, bond lengths, bond angles, and torsional angles when bound within the enzyme's active site.

Selected Molecular Geometry Parameters for this compound Data obtained from Protein Data Bank entry 4BNJ. rcsb.org

| Parameter | Description | Value |

| Torsional Angle (C2-O1-C7-C8) | Angle defining the twist between the phenol and phenoxy rings | ~68.9° |

| Bond Angle (C2-O1-C7) | The angle of the central ether linkage | ~118.1° |

| Bond Length (C-OH) | Length of the carbon-hydroxyl bond | ~1.37 Å |

| Bond Length (C-O-C) | Average length of the ether C-O bonds | ~1.38 Å |

Note: Atom numbering is based on the crystallographic data file. Values are approximate and represent a single conformation within a protein-ligand complex.

Within the context of the protein-ligand crystal structure (PDB: 4BNJ), the this compound molecule engages in specific intermolecular interactions with the amino acid residues of the enzyme's active site. The phenolic hydroxyl group is a key participant, acting as a hydrogen bond donor to an acceptor group within the protein, which is a critical interaction for molecular recognition and binding. rcsb.org

In a hypothetical crystal of pure this compound, the intermolecular forces would be dominated by hydrogen bonding and van der Waals interactions. The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, making it highly probable that the molecules would arrange themselves to form robust hydrogen-bonding networks. These networks could manifest as chains or centrosymmetric dimers where the hydroxyl group of one molecule interacts with the hydroxyl oxygen of a neighboring molecule (O-H···O). nih.gov

Crystallographic Data and Crystal Packing Analysis

The three-dimensional structure of this compound has been determined using X-ray diffraction methods. pdbj.orgwwpdb.org Notably, the available crystallographic data comes from its co-crystallization within the active site of the Staphylococcus aureus FabI enzyme, providing critical insights into its conformation and intermolecular interactions in a biologically relevant environment. pdbj.org

The crystal structure was resolved at 2.40 Å, offering a clear view of the molecule's binding mode. wwpdb.org Within this protein complex, the this compound molecule adopts a specific conformation dictated by its interactions with surrounding amino acid residues. Analysis of the crystal structure reveals key non-covalent interactions, such as hydrogen bonding and van der Waals forces, that stabilize the molecule within the enzyme's binding pocket. This environment serves as a proxy for understanding the types of intermolecular forces the compound can engage in, which would also govern its crystal packing as a pure substance. It is important to note that this data reflects the compound in a protein-ligand complex, and the crystal packing of the isolated compound may differ.

| Parameter | Value |

| Method | X-Ray Diffraction |

| PDB ID | 4BNJ |

| Resolution | 2.40 Å |

| R-Value Work | 0.138 |

| R-Value Free | 0.192 |

This interactive table summarizes the crystallographic data for this compound in complex with S. aureus FabI. pdbj.orgwwpdb.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. While specific experimental spectra for this compound are not widely published, a detailed analysis of its structure allows for the prediction of its characteristic vibrational modes based on established group frequencies. researchgate.netspectroscopyonline.com

The key functional groups in this compound are the hydroxyl (-OH) group, the aromatic rings (a phenol and a phenoxy group), the ether linkage (C-O-C), and the methyl (-CH₃) group. Each of these moieties exhibits distinct vibrational frequencies.

O-H Stretch: The hydroxyl group is expected to show a strong, broad absorption band in the IR spectrum, typically in the range of 3600-3200 cm⁻¹. libretexts.org The broadening is due to hydrogen bonding.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the two aromatic rings typically appear at wavenumbers just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: The methyl group's C-H stretching vibrations are expected just below 3000 cm⁻¹ (approx. 2960-2850 cm⁻¹). libretexts.org

Aromatic C=C Stretch: The carbon-carbon stretching vibrations within the aromatic rings give rise to a series of characteristic sharp peaks in the 1600-1450 cm⁻¹ region. libretexts.orgvscht.cz

C-O-C (Ether) Stretch: The asymmetric and symmetric stretching of the diaryl ether linkage is expected to produce strong bands in the IR spectrum, typically around 1270-1230 cm⁻¹ (asymmetric) and 1050-1020 cm⁻¹ (symmetric).

C-O (Phenol) Stretch: The stretching vibration of the C-O bond of the phenolic group is anticipated to appear as a strong band in the 1260-1180 cm⁻¹ region. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Phenol | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methyl Group | C-H Stretch | 2960 - 2850 | Medium |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium to Strong, Sharp |

| Ether Linkage | Asymmetric C-O-C Stretch | 1270 - 1230 | Strong |

| Phenol | C-O Stretch | 1260 - 1180 | Strong |

This interactive table outlines the predicted characteristic vibrational frequencies for this compound based on its functional groups.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a definitive technique for confirming the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₂O₂, corresponding to a molecular weight of 216.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 216.

The fragmentation of this compound is dictated by its structure, particularly the ether linkage and the substituted aromatic rings. The energetically unstable molecular ion will break apart into smaller, more stable charged fragments. chemguide.co.uk

Key predicted fragmentation pathways include:

Cleavage of the Ether Bond: The C-O bond of the ether can cleave, leading to fragments corresponding to the phenoxy radical or cation (m/z 93) and the methyl-hydroxyphenyl radical or cation (m/z 123).

Loss of a Methyl Group: Cleavage of the methyl group would result in a fragment at M-15 (m/z 201).

Loss of CO: Aromatic ethers can undergo rearrangement and subsequent loss of a neutral carbon monoxide molecule, which could lead to a fragment at m/z 188. whitman.edu

Phenoxy Ion: A prominent peak at m/z 93, corresponding to the [C₆H₅O]⁺ ion, is a characteristic fragment for phenoxy derivatives.

Phenyl Cation: Loss of the oxygen atom from the phenoxy group can lead to the formation of the phenyl cation at m/z 77. whitman.edu

| m/z (Mass/Charge) | Predicted Ion Structure | Fragmentation Pathway |

| 216 | [C₁₃H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 201 | [C₁₂H₉O₂]⁺ | M⁺˙ - CH₃ |

| 123 | [C₇H₇O]⁺ | Cleavage of ether C-O bond |

| 93 | [C₆H₅O]⁺ | Cleavage of ether C-O bond |

| 77 | [C₆H₅]⁺ | Loss of oxygen from phenoxy ion |

This interactive table presents the predicted major fragments and their corresponding m/z values in the mass spectrum of this compound.

Iv. Mechanistic Investigations of Chemical Reactivity and Transformations of 5 Methyl 2 Phenoxyphenol

Oxidation Pathways and Phenoxyl Radical Formation

The oxidation of 5-Methyl-2-phenoxyphenol is anticipated to proceed via the formation of a phenoxyl radical, a common intermediate in the oxidation of phenolic compounds. scholaris.canih.gov This process involves the abstraction of the hydrogen atom from the hydroxyl group, which can be initiated by various oxidizing agents, including enzymes, metal ions, and other free radicals. scholaris.ca The stability and subsequent reaction pathways of the resulting this compound radical are influenced by the electronic effects of the methyl and phenoxy substituents. scholaris.ca

Transient phenoxyl radicals are typically characterized using spectroscopic techniques such as Electron Spin Resonance (ESR) and UV-visible spectroscopy. scholaris.ca While no specific ESR data for the this compound radical is available in the literature, the spectra of radicals from similar phenols have been documented. For instance, the ESR spectrum of a methyl-substituted phenoxyl radical generally exhibits hyperfine coupling to the methyl protons and the aromatic ring protons. scribd.comyoutube.com The spin density distribution in the this compound radical would be influenced by both the electron-donating methyl group and the phenoxy group, affecting the hyperfine coupling constants.

Table 1: Representative Hyperfine Coupling Constants for Structurally Related Phenoxyl Radicals

| Radical Species | Position of Proton | Hyperfine Coupling Constant (Gauss) |

| p-Cresol Radical | ortho | ~6 |

| meta | ~1.8 | |

| methyl | ~10 | |

| Phenoxyl Radical | ortho | ~6.5 |

| meta | ~1.8 | |

| para | ~10 |

This table presents generalized data from studies on cresol (B1669610) and phenol (B47542) to illustrate the expected range of hyperfine coupling constants. Specific values for this compound radical would require experimental determination.

Once formed, phenoxyl radicals can undergo dimerization and oligomerization as a primary reaction pathway. acs.orgnih.gov The coupling can occur at positions with high spin density, which for phenoxyl radicals are typically the oxygen atom and the ortho and para positions of the phenolic ring. scholaris.ca In the case of the this compound radical, the ortho position to the hydroxyl group is blocked by the phenoxy substituent, and the para position is occupied by the methyl group. This steric hindrance and substitution pattern would likely favor head-to-tail and tail-to-tail dimerization, leading to the formation of C-C and C-O linked dimers. acs.org Studies on the oxidation of p-cresol have shown the formation of various dimeric structures through the coupling of the corresponding phenoxyl radicals. acs.orgresearchgate.net Similarly, the oxidative polymerization of 4-phenoxyphenol (B1666991), an isomer of the target compound, has been shown to produce oligomers through C-O and C-C coupling. researchgate.net

Phenoxyl radicals can participate in electron transfer reactions, acting as either oxidizing or reducing agents depending on the redox potential of the other reactants. researchgate.net The redox potential of the this compound/phenoxyl radical couple will be influenced by the substituents on the aromatic ring. The electron-donating methyl group is expected to lower the redox potential, making the phenol easier to oxidize. The phenoxy group's effect is more complex and can influence the electronic structure through both inductive and resonance effects. The ability of phenoxyl radicals to mediate electron transfer is a key aspect of their role in various chemical and biological processes. researchgate.net

Ring Cleavage Reactions and Degradation Product Identification

Under more aggressive oxidative conditions, the aromatic ring of this compound can undergo cleavage, leading to the formation of a variety of smaller, often more oxygenated, degradation products. nih.govresearchgate.net This process is environmentally significant as it represents a pathway for the breakdown of aromatic pollutants.

Electrophilic ring cleavage is a potential degradation pathway for phenolic compounds. This can be initiated by strong electrophiles or by radical-mediated processes that lead to the formation of unstable intermediates. nih.gov For instance, the reaction with hydroxyl radicals can lead to the addition to the aromatic ring, forming hydroxycyclohexadienyl radicals. nih.gov These intermediates can then undergo further reactions, including ring opening. nih.gov The presence of the ether linkage in this compound also introduces the possibility of cleavage at the C-O bond of the diaryl ether, a reaction that can be facilitated by certain catalysts or under specific reaction conditions. researchgate.net

The ring cleavage of aromatic compounds proceeds through the formation of various reactive intermediates. nih.gov In the case of alkyl-substituted phenols like cresols, oxidation can lead to the formation of bicyclic peroxy intermediates that subsequently undergo ring cleavage to form oxoenals and oxodials. nih.govcopernicus.orgcopernicus.org The degradation of this compound would likely produce a complex mixture of intermediates and final products, reflecting the different possible sites of initial attack and subsequent bond cleavage. The identification of these products would require advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). copernicus.org

Table 2: Potential Degradation Products from the Ring Cleavage of Structurally Similar Aromatic Compounds

| Parent Compound | Oxidant | Identified Degradation Products |

| Toluene | OH radical | Acetaldehyde, Formic acid, 7-carbon oxoenals |

| p-Cresol | Air/Catalyst | 4-Hydroxybenzaldehyde, Dimeric byproducts |

| Eugenol (B1671780) (a methoxyphenol) | Ozone | Vanillin, Vanillic acid |

This table provides examples of degradation products identified in studies of related aromatic compounds to suggest the types of products that might be formed from the degradation of this compound. acs.orgnih.govcopernicus.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The high electron density of the phenolic ring in this compound makes it highly reactive towards EAS. The hydroxyl group is the dominant activating and directing group, strongly favoring substitution at the positions ortho and para to it.

In this compound, the positions are numbered starting from the carbon bearing the hydroxyl group as C1. The available positions for substitution on the phenolic ring are C3, C4, and C6.

Position 6: Para to the methyl group and ortho to the hydroxyl group. This position is highly activated.

Position 4: Ortho to the methyl group and para to the hydroxyl group. This position is also highly activated.

Position 3: Ortho to the phenoxy group and meta to both the hydroxyl and methyl groups. This position is the least activated.

Therefore, electrophilic attack is most likely to occur at positions 4 and 6. The phenoxy group at C2 introduces significant steric hindrance, which may influence the ratio of ortho versus para products.

Nitration:

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a nitrating agent, such as nitric acid, often in the presence of a catalyst. The nitration of phenols must be carried out under carefully controlled, mild conditions to prevent over-nitration and oxidative side reactions. researchgate.netlibretexts.org For instance, using dilute nitric acid or metal nitrates can lead to regioselective mononitration. researchgate.netdergipark.org.tr

Given the directing effects in this compound, nitration is expected to yield a mixture of 4-nitro-5-methyl-2-phenoxyphenol and 6-nitro-5-methyl-2-phenoxyphenol. The steric bulk of the adjacent phenoxy group might favor substitution at the less hindered para position (C4).

Table 1: Predicted Products of Mononitration of this compound

| Reagent | Predicted Major Product | Predicted Minor Product |

|---|---|---|

| Dilute HNO₃ | 4-Nitro-5-methyl-2-phenoxyphenol | 6-Nitro-5-methyl-2-phenoxyphenol |

Halogenation:

Due to the highly activated nature of the phenolic ring, halogenation (e.g., with bromine or chlorine) can proceed rapidly, even without a Lewis acid catalyst. byjus.comlibretexts.org The reaction of phenol with bromine water, for example, readily produces a tribromo-substituted product. mlsu.ac.in To achieve selective monohalogenation, less polar solvents and controlled temperatures are typically employed.

For this compound, halogenation is predicted to occur at the activated positions 4 and 6. The reaction with a controlled amount of a halogenating agent in a non-polar solvent would likely yield a mixture of 4-halo- and 6-halo-5-methyl-2-phenoxyphenol.

Table 2: Predicted Products of Monohalogenation of this compound

| Reagent | Solvent | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Br₂ | CCl₄ or CS₂ | 4-Bromo-5-methyl-2-phenoxyphenol | 6-Bromo-5-methyl-2-phenoxyphenol |

Heterocyclic Annulation and Derivatization Mechanisms

The structure of this compound, being a diaryl ether derivative, serves as a key precursor for the synthesis of various oxygen-containing heterocyclic systems through intramolecular cyclization reactions, a process known as annulation. These reactions typically involve the formation of a new ring fused to one of the existing aromatic rings.

Synthesis of Dibenzofurans:

Dibenzofurans are an important class of tricyclic heterocycles. organic-chemistry.orgrsc.org A common synthetic route to these compounds involves the intramolecular cyclization of diaryl ethers. This transformation often requires a C-H activation step on one of the aromatic rings and the formation of a new carbon-carbon bond. Palladium-catalyzed reactions are frequently employed for this purpose. organic-chemistry.orgnih.gov

For this compound, this would involve the coupling of the phenolic ring with the phenoxy ring. The reaction typically proceeds via an intramolecular direct arylation mechanism. The presence of a directing group, often an ortho-halogen or another functional group, can facilitate the cyclization. For example, an ortho-iodinated diaryl ether can undergo palladium-catalyzed C-H activation to form the dibenzofuran core. organic-chemistry.org

Mechanism Outline:

Oxidative Addition: A low-valent palladium catalyst (e.g., Pd(0)) inserts into a C-X bond (where X is a halogen) on one of the rings or activates a C-H bond.

Intramolecular C-H Activation/Arylation: The palladium complex then facilitates the intramolecular coupling between the two aromatic rings.

Reductive Elimination: The palladium catalyst is regenerated, and the dibenzofuran product is released.

Table 3: Methods for Synthesis of Dibenzofuran Derivatives from Diaryl Ethers

| Catalyst System | Key Features | Reference |

|---|---|---|

| Pd/C, NaOAc | Reusable, ligand-free conditions for cyclization of o-iododiaryl ethers. | organic-chemistry.orgnih.gov |

| Pd(OAc)₂ | Used for intramolecular cyclization of ortho-diazonium salts of diaryl ethers. | organic-chemistry.org |

Synthesis of Xanthones:

Xanthones (dibenzo-γ-pyrones) are another class of biologically significant heterocyclic compounds that can be synthesized from precursors related to this compound. wits.ac.zauniroma1.it The synthesis often involves the cyclization of a 2-phenoxybenzoic acid derivative or a related benzophenone intermediate. nih.govresearchgate.net

A common strategy is the Friedel-Crafts-type acylation followed by cyclization. For a molecule like this compound, it would first need to be carboxylated or coupled with a suitable benzoic acid derivative. An alternative modern approach involves the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates, which proceeds through a tandem nucleophilic coupling with an aryne intermediate followed by intramolecular electrophilic cyclization. nih.gov

Table 4: General Synthetic Approaches to Xanthones

| Precursor Type | Reaction Type | Key Reagents | Reference |

|---|---|---|---|

| 2-Phenoxybenzoic Acid | Intramolecular Friedel-Crafts Acylation | Strong acids (e.g., H₂SO₄, PPA), Eaton's Reagent | nih.gov |

| Diaryl Ether & Aryl Acid | Intermolecular Friedel-Crafts Reaction | Trifluoroacetic anhydride (TFAA) | wits.ac.za |

Vi. Environmental Chemistry and Mechanistic Degradation Pathways of Phenoxyphenol Compounds

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by light (photochemical degradation) and chemical reactions with other substances in the environment (chemical oxidation).

Photochemical degradation, or photolysis, is a primary abiotic pathway for the transformation of aromatic compounds in aquatic and terrestrial environments exposed to sunlight. This process can occur through direct absorption of light energy by the compound or indirectly through reactions with photochemically generated reactive species.

Advanced oxidation processes (AOPs) are particularly effective at degrading recalcitrant organic pollutants. mdpi.com These methods generate highly reactive hydroxyl radicals (•OH) that can initiate the breakdown of aromatic rings. nih.govresearchgate.net For phenolic compounds, processes like the UV/H₂O₂ system and the Photo-Fenton (UV/H₂O₂/Fe²⁺) process have demonstrated high efficiency. nih.govnih.gov In the Photo-Fenton process, complete disappearance of phenol (B47542) (100 mg L⁻¹) has been observed in as little as 2.5 minutes, with nearly complete mineralization (97%) after 300 minutes of irradiation under acidic conditions. nih.gov The degradation typically follows first-order kinetics. nih.gov

The primary mechanisms in photochemical degradation involve:

Hydroxyl Radical Attack: The electrophilic •OH radical attacks the electron-rich aromatic rings of the phenoxyphenol molecule, leading to hydroxylation. This initial step destabilizes the ring structure.

Ether Bond Cleavage: The diphenyl ether bond can be cleaved, breaking the molecule into two separate phenolic or catecholic rings.

Ring Opening: Subsequent attacks by radicals lead to the opening of the aromatic rings, forming smaller, aliphatic organic acids.

Mineralization: Under ideal conditions, these smaller organic acids are further oxidized to carbon dioxide (CO₂) and water (H₂O). mdpi.com

| Process | Conditions | Degradation Efficiency | Mineralization | Reference |

|---|---|---|---|---|

| Direct UV Photolysis | 100 mg L⁻¹ phenol, pH 3 | ~30% | Negligible | nih.gov |

| UV/H₂O₂ | 100 mg L⁻¹ phenol, pH 3 | 97% | 9% after 300 min | nih.gov |

| Photo-Fenton (UV/H₂O₂/Fe²⁺) | 100 mg L⁻¹ phenol, pH 3 | 100% in 2.5 min | 97% after 300 min | nih.gov |

In soil and water, chemical oxidation by strong oxidizing agents can be a significant degradation pathway. tpsgc-pwgsc.gc.ca This technology transforms contaminants into less toxic forms. tpsgc-pwgsc.gc.ca Common oxidants used in environmental remediation include permanganate (B83412) (MnO₄⁻), persulfate (S₂O₈²⁻), and ozone (O₃). tpsgc-pwgsc.gc.ca

Heat-activated persulfate, for example, generates potent sulfate (B86663) radicals (SO₄•⁻) that effectively degrade bisphenol S (BPS), a structural relative of phenoxyphenols. dphen1.com The degradation of pollutants by activated persulfate has been shown to be effective for compounds with benzene (B151609) rings. dphen1.com The reaction kinetics and pathways are influenced by environmental factors such as temperature, pH, and the presence of other substances like natural organic matter (NOM) and inorganic anions (e.g., chloride, bicarbonate). dphen1.commdpi.comnih.gov The degradation products are typically water, carbon dioxide, and inorganic ions. tpsgc-pwgsc.gc.ca

Key steps in chemical oxidation include:

Activation of Oxidant: An oxidant like persulfate is activated by heat or a catalyst to produce highly reactive radicals (e.g., SO₄•⁻). dphen1.commdpi.com

Radical Attack: The generated radicals attack the phenoxyphenol molecule, leading to hydroxylation, ring cleavage, and fragmentation.

Transformation: The parent compound is transformed into a series of smaller, more oxidized intermediates. In some cases, oxidation can increase the oxygen content of the matrix, which may in turn accelerate subsequent biodegradation. tpsgc-pwgsc.gc.ca

| Factor | Effect on Degradation Rate | Mechanism/Reason | Reference |

|---|---|---|---|

| Temperature | Increases | Enhances activation of oxidants like persulfate (Arrhenius relationship). | dphen1.commdpi.com |

| pH | Variable | Affects the species of oxidant and target compound; can influence radical chemistry. | nih.gov |

| Natural Organic Matter (NOM) | Can enhance or inhibit | Can act as a mediator in redox reactions but can also scavenge radicals, creating a competitive effect. | nih.gov |

| Inorganic Anions (Cl⁻, HCO₃⁻) | Often inhibitory | Anions can act as radical scavengers, forming less reactive radical species. | dphen1.com |

Biotic Degradation by Microorganisms

Biodegradation is a crucial process for the complete removal of organic pollutants from the environment. researchgate.net Microorganisms have evolved diverse metabolic pathways to utilize aromatic compounds as sources of carbon and energy. researchgate.netnih.gov

For phenolic compounds, one of the most common aerobic degradation routes is the meta-cleavage pathway. nih.govfrontiersin.org This pathway is employed by a wide range of bacteria, including species of Pseudomonas and Rhodococcus. nih.govfrontiersin.org

The process begins with the enzymatic hydroxylation of the phenolic ring to form a dihydroxylated intermediate, typically a catechol or a substituted catechol. frontiersin.org This catechol intermediate is then subjected to ring cleavage by a dioxygenase enzyme. In the meta-cleavage pathway, the enzyme cleaves the bond adjacent (meta) to the two hydroxyl groups (an extradiol cleavage). nih.govfrontiersin.org This cleavage results in the formation of a yellow-colored ring-fission product, 2-hydroxymuconic semialdehyde, which is a hallmark of this pathway. nih.gov This semialdehyde is then further metabolized through a series of enzymatic steps into intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org Strains like Pseudomonas fluorescens PU1 have been shown to effectively degrade phenol using this pathway. researchgate.netnih.gov

The biodegradation of phenoxyphenols is mediated by specific and powerful enzyme systems. nih.gov These multi-component systems work in concert to break down the stable aromatic structure.

Monooxygenases: The initial and often rate-limiting step is catalyzed by monooxygenases, such as phenol hydroxylase. frontiersin.orgnih.gov These enzymes insert a single oxygen atom from molecular oxygen (O₂) into the aromatic ring to create a hydroxyl group, converting the phenol into a catechol. frontiersin.org This hydroxylation is a critical activation step for subsequent ring cleavage.

Dioxygenases: These enzymes are responsible for the aromatic ring cleavage. For the meta-cleavage pathway, the key enzyme is catechol 2,3-dioxygenase (an extradiol dioxygenase). nih.govfrontiersin.org It incorporates both atoms of molecular oxygen into the catechol substrate to break the ring. nih.gov In contrast, the ortho-cleavage pathway utilizes catechol 1,2-dioxygenase. frontiersin.org Studies on phenol-degrading bacteria often show a much higher activity of catechol 2,3-dioxygenase, indicating the predominance of the meta-pathway. nih.gov

| Enzyme Class | Specific Enzyme Example | Function | Typical Microorganism | Reference |

|---|---|---|---|---|

| Monooxygenase | Phenol Hydroxylase | Hydroxylation of phenol to catechol | Pseudomonas stutzeri | nih.gov |

| Dioxygenase (Extradiol) | Catechol 2,3-dioxygenase | Cleavage of the catechol ring (meta-pathway) | Pseudomonas fluorescens | researchgate.netnih.gov |

Identifying the intermediate metabolites is essential for confirming degradation pathways. For the degradation of diphenyl ethers, the initial metabolites are often hydroxylated derivatives of the parent compound, formed by monooxygenase activity. Cleavage of the ether linkage results in the formation of two separate aromatic rings, such as phenol and catechol. epa.gov

Following the meta-cleavage of the resulting catechol, a series of downstream metabolites are produced.

2-hydroxymuconic semialdehyde: The direct product of catechol 2,3-dioxygenase activity. nih.gov

Pyruvate (B1213749) and Acyl-CoA: Further enzymatic reactions convert the semialdehyde into central metabolites like pyruvate and an acyl-coenzyme A (acyl-CoA) derivative, which can then be used by the cell for energy and biomass production. frontiersin.org

For more complex structures like bisphenol A, degradation by Sphingomonas species proceeds via ipso-hydroxylation, leading to the formation of hydroquinone (B1673460) and other phenolic intermediates. nih.gov While the specific metabolites of 5-Methyl-2-phenoxyphenol have not been documented, it is plausible that its degradation would proceed through initial hydroxylation of one or both aromatic rings, followed by ether bond cleavage to yield 4-methylcatechol (B155104) and phenol, which would then be funneled into ring-cleavage pathways.

Environmental Fate and Transformation Products

The environmental persistence of this compound is governed by a combination of biotic and abiotic degradation processes. These processes can lead to a variety of transformation products through mechanisms such as microbial metabolism, photodegradation, and hydrolysis.

Biodegradation: Microbial degradation is a primary pathway for the breakdown of phenolic compounds in soil and aquatic environments. Bacteria, particularly species from the genus Pseudomonas, are known to metabolize cresols and phenol through distinct enzymatic pathways. nih.govnih.gov For this compound, biodegradation would likely involve initial hydroxylation of one or both aromatic rings, followed by cleavage of the ether linkage and subsequent ring fission.

Drawing parallels from the degradation of m-cresol (B1676322) and phenol, two main metabolic routes are plausible: nih.govnih.gov

Catechol Pathway: The molecule could be hydroxylated to form substituted catechols. For instance, the cresol (B1669610) ring could be converted to a methylcatechol derivative, and the phenol ring to catechol. These intermediates are then susceptible to ring cleavage by dioxygenase enzymes. nih.gov

Protocatechuate Pathway: Alternatively, the methyl group on the cresol ring could be oxidized to a carboxylic acid, forming a hydroxybenzoate intermediate, which is then hydroxylated to protocatechuate before ring fission. nih.gov

The cleavage of the aromatic rings can occur via two main mechanisms:

Ortho-cleavage: The bond between the two hydroxylated carbons of the catechol ring is broken.

Meta-cleavage: The bond adjacent to the two hydroxyl groups is broken, leading to the formation of 2-hydroxymuconic semialdehydes. nih.gov

Abiotic Degradation: Abiotic processes, particularly photodegradation, can also contribute to the transformation of this compound. In aquatic environments, phenolic compounds can be transformed by hydroxyl radicals (•OH) generated by sunlight, a process that can lead to the formation of dihydroxybenzenes and benzoquinones. nih.govresearchgate.net Further oxidation can result in ring-opening and the formation of smaller, more oxidized species such as toxic enedials and oxoenals. nih.gov While the ether linkage in phenoxyphenols is generally stable, its cleavage can be facilitated by strong oxidizing agents. Hydrolysis is typically a slower degradation process for diphenyl ethers unless catalyzed by specific enzymes or extreme pH conditions. nih.gov

The table below outlines plausible transformation products based on established degradation pathways of analogous compounds.

| Parent Compound Moiety | Degradation Pathway | Key Intermediate(s) | Potential Transformation Product(s) |

|---|---|---|---|

| m-Cresol | Microbial Oxidation | 3-Methylcatechol or 4-Methylcatechol | Ring fission products (e.g., hydroxymuconic semialdehydes) |

| Phenol | Microbial Oxidation | Catechol | Ring fission products |

| Phenol | Photodegradation (via •OH) | Dihydroxybenzenes (Catechol, Hydroquinone) | Benzoquinones, Enedials, Oxoenals |

| Diphenyl Ether | Microbial/Abiotic Cleavage | Phenol and m-Cresol | Further degradation products of phenol and cresol |

Sorption and Transport Mechanisms in Environmental Systems

The mobility and transport of this compound in the environment are controlled by its sorption to soil and sediment particles. Sorption is a key process that influences the compound's concentration in the aqueous phase, thereby affecting its bioavailability for degradation and its potential to leach into groundwater. nih.govcarnegiescience.edu

The primary factors governing the sorption of phenolic compounds include:

Soil Organic Matter: Phenolic compounds tend to sorb to soil organic carbon (foc) through mechanisms like hydrophobic partitioning. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency. While a specific Koc for this compound is not readily available, phenoxy herbicides with similar structures exhibit a range of sorption behaviors depending on their specific properties. researchgate.net

Soil pH: As a weak acid, the sorption of this compound is expected to be highly pH-dependent. At pH values below its pKa, the compound will be predominantly in its neutral, non-ionized form, which sorbs more strongly to organic matter. As the pH increases above the pKa, the compound deprotonates to form a phenolate (B1203915) anion, which is more water-soluble and less likely to sorb to soil particles. nih.gov

Clay and Mineral Content: Sorption to mineral surfaces, such as iron oxides and clay minerals, can also occur, particularly in soils with low organic matter content. carnegiescience.eduresearchgate.net This can involve mechanisms like hydrogen bonding and surface complexation.

The transport of this compound through the soil profile is therefore a complex interplay between its chemical properties and the physicochemical characteristics of the soil. In soils with high organic carbon content and lower pH, mobility is expected to be limited due to stronger sorption. Conversely, in sandy soils with low organic matter and higher pH, the compound would be more mobile and have a greater potential to leach into groundwater. nih.gov

The table below summarizes the key factors influencing the environmental mobility of phenoxyphenol compounds.

| Environmental Factor | Influence on Sorption | Effect on Mobility | Governing Mechanism |

|---|---|---|---|

| High Soil Organic Carbon (foc) | Increases Sorption | Decreases Mobility | Hydrophobic Partitioning |

| Low Soil pH (below pKa) | Increases Sorption | Decreases Mobility | Reduced electrostatic repulsion; sorption of neutral species |

| High Soil pH (above pKa) | Decreases Sorption | Increases Mobility | Increased water solubility of anionic form; electrostatic repulsion |

| High Clay/Iron Oxide Content | Increases Sorption | Decreases Mobility | Surface Complexation, Hydrogen Bonding |

Vii. Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 5-Methyl-2-phenoxyphenol, providing the necessary separation from potentially interfering compounds within a sample. Gas and liquid chromatography, coupled with mass spectrometry, are the most powerful tools in this domain.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. matec-conferences.org For phenolic compounds, direct analysis can sometimes be challenging due to their polarity, which can lead to poor peak shape and tailing. To overcome this, derivatization is a common strategy.

Derivatization: Before GC-MS analysis, this compound can be derivatized to increase its volatility and thermal stability, and to improve its chromatographic behavior. Common derivatization reagents for phenols include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylating agents (e.g., acetic anhydride). Another approach involves methylation using reagents like diazomethane to form the corresponding anisole, or derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to create pentafluorobenzyl ethers. epa.gov

Analysis: The derivatized analyte is then introduced into the GC system, where it is separated from other components on a capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane). The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data. Qualitative analysis is achieved by comparing the obtained mass spectrum with reference spectra in a library, while quantitative analysis is typically performed in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity. thermofisher.comthermofisher.com

Table 1: Illustrative GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Typical Condition |

|---|---|

| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., SH-I-5MS) matec-conferences.org |

| Injection Mode | Splitless or Split (e.g., 1:20) matec-conferences.org |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium, constant flow (e.g., 1.10 mL/min) matec-conferences.org |

| Oven Program | Initial temp 40-60°C, ramp at 10°C/min to 280-300°C matec-conferences.org |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole or Ion Trap |

| Quantification Ions (Hypothetical for TMS derivative) | Molecular ion and characteristic fragment ions |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds, including this compound. epa.gov It is particularly suitable for non-volatile or thermally labile compounds and often does not require derivatization.

Methodology: Reversed-phase HPLC (RP-HPLC) is the most common mode for separating phenols. nih.gov In this setup, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the analyte is in its protonated form. nih.govsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Detection: Several detection methods can be coupled with HPLC for the analysis of this compound:

UV-Visible Detection: Phenolic compounds exhibit UV absorbance, making UV detectors a common choice. The detection wavelength is typically set at the absorbance maximum of the analyte, for instance, around 274 nm for many phenols. epa.gov

Diode-Array Detection (DAD): Provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

Mass Spectrometry (HPLC-MS/MS): Offers the highest selectivity and sensitivity, making it ideal for trace-level analysis in complex matrices. dphen1.com

Fluorescence Detection (FLD): Can be used for naturally fluorescent compounds or after derivatization with a fluorescent tag, often providing higher sensitivity and selectivity than UV detection. bohrium.com

Table 2: Representative HPLC Conditions for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| HPLC Column | Reversed-phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixture nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~274 nm or Mass Spectrometry (ESI-MS/MS) epa.gov |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Spectrophotometric and Spectroscopic Detection Methods

While chromatography provides separation, spectrophotometric and spectroscopic methods are the basis of detection and quantification.

UV-Visible spectrophotometry can be used for the quantification of total phenolic content or for specific phenols after a color-forming reaction (derivatization). A classic example is the reaction with Gibbs reagent (2,6-dichloro-p-benzoquinone-4-chloroimine), which reacts with phenols that have an unsubstituted para-position to form a colored indophenol product. google.comresearchgate.net While this compound has a substituted para-position relative to the methyl group, the reaction could potentially occur at the ortho position. Another common method for total phenols is the Folin-Ciocalteu assay, which relies on the reducing capacity of the phenolic group to form a blue-colored complex that can be measured spectrophotometrically. latamjpharm.org These methods are often used for screening purposes due to their simplicity and speed, but they may lack the specificity of chromatographic techniques. latamjpharm.org

Fluorescence spectroscopy offers a highly sensitive detection method for phenolic compounds. nih.govmdpi.comrsc.org While not all phenols are naturally fluorescent, their fluorescence can be enhanced or induced. Methods can involve:

Native Fluorescence: Measuring the intrinsic fluorescence of the compound, if any. Detection is typically achieved with excitation wavelengths around 270-290 nm and emission wavelengths in the 315-400 nm range. bohrium.com

Derivatization: Reacting the phenol (B47542) with a fluorescent labeling agent to produce a highly fluorescent derivative.

Synchronous Fluorescence Spectroscopy: Simultaneously scanning both the excitation and emission wavelengths with a constant offset, which can help in resolving mixtures of fluorescent compounds.

Three-Dimensional Fluorescence Spectroscopy: Combining excitation and emission scans to create an excitation-emission matrix (EEM), which provides a detailed "fingerprint" of the sample's fluorescent components. rsc.org This technique, combined with chemometric methods, can quantify individual phenols even in mixtures with overlapping spectra. rsc.org

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in complex matrices such as environmental (water, soil) or biological (urine, plasma) samples necessitates an efficient sample preparation step to isolate the analyte and remove interferences. phenomenex.com

Liquid-Liquid Extraction (LLE): A conventional method where the sample is extracted with an immiscible organic solvent. The pH of the aqueous sample is typically adjusted to below the pKa of the phenol to ensure it is in its neutral, more organosoluble form.

Solid-Phase Extraction (SPE): A more modern and efficient technique that has largely replaced LLE. phenomenex.com For phenolic compounds, reversed-phase sorbents (e.g., C18, polymeric) are commonly used. The process involves:

Conditioning: The sorbent is prepared with a solvent like methanol followed by water.

Loading: The sample (with pH adjusted) is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: Interfering compounds are washed away with a weak solvent.

Elution: The analyte of interest is eluted with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture). dphen1.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis in food, is also applicable to other analytes, including phenols, in various matrices. thermofisher.com It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step induced by the addition of salts. A subsequent cleanup step, known as dispersive SPE (dSPE), uses a small amount of sorbent to remove matrix interferences. thermofisher.com

Table 3: Comparison of Sample Preparation Techniques for Phenolic Compounds

| Technique | Principle | Advantages | Disadvantages | Typical Matrices |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, inexpensive equipment. | Requires large volumes of organic solvents, can be labor-intensive, emulsion formation. | Water, Wastewater. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. phenomenex.com | High recovery, high concentration factor, low solvent use, easily automated. dphen1.com | Can be more expensive, method development may be required. | Water, Urine, Plasma, Soil extracts. dphen1.comphenomenex.com |

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. thermofisher.com | Fast, easy, low solvent usage, high throughput. thermofisher.com | Matrix effects can still be present, may not be suitable for all analyte/matrix combinations. | Fruits, Vegetables, Soil, Biological tissues. thermofisher.com |

Development of Novel Analytical Probes and Sensors based on Phenoxyphenol Structures

The phenoxyphenol scaffold, characterized by a phenyl group ether-linked to a phenol, serves as a versatile platform for the development of novel analytical probes and sensors. While research may not focus exclusively on this compound, the broader class of phenoxyphenol and related phenolic structures is central to designing chemosensors for a variety of analytes, including reactive oxygen species (ROS) and metal ions. The inherent electronic properties and structural flexibility of this scaffold allow for the creation of sophisticated sensory molecules that translate molecular recognition events into measurable signals, primarily through electrochemical and fluorescent mechanisms.

Fluorescent probes incorporating phenoxyphenol-like moieties are designed to exhibit changes in their emission properties upon interaction with a target analyte. The phenol group often acts as a reaction site or a recognition element, while the ether linkage can provide stability and influence the probe's three-dimensional structure and electronic environment.

A prominent example involves the design of probes for highly reactive oxygen species (hROS), such as the hydroxyl radical (•OH). Researchers have synthesized molecules like 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF), which contains a hydroxyphenoxy group attached to a xanthenone fluorophore. nih.gov In its native state, HPF is virtually non-fluorescent. However, upon reaction with hROS, the ether linkage is cleaved, releasing the highly fluorescent compound fluorescein. This "off-on" switching mechanism provides a selective and dose-dependent response. nih.gov This design strategy allows for the differentiation of hROS from other species like hydrogen peroxide (H₂O₂) and nitric oxide (NO). nih.gov

The key principle in many such sensors is modulating photophysical processes like Photoinduced Electron Transfer (PET). For instance, probes based on boron-dipyrromethene (BODIPY) dyes can be rendered pH-sensitive by attaching phenol receptors. mdpi.com In the deprotonated (phenolate) form at higher pH, the dye's fluorescence is "switched off" due to quenching by PET from the electron-rich phenolate (B1203915). mdpi.com This principle highlights how the protonation state of the phenolic hydroxyl group—a key feature of the phenoxyphenol structure—can be harnessed to create responsive sensors.

Table 1: Examples of Fluorescent Probes Based on Phenolic Structures

| Probe Name/Class | Target Analyte(s) | Sensing Mechanism | Key Structural Feature | Reference |

|---|---|---|---|---|

| HPF (hydroxyphenoxy-fluorescein) | Highly Reactive Oxygen Species (hROS) | "Off-On" fluorescence via ether cleavage | Hydroxyphenoxy group on a xanthenone core | nih.gov |

| APF (aminophenoxy-fluorescein) | hROS, Hypochlorite (⁻OCl) | "Off-On" fluorescence via reaction | Aminophenoxy group on a xanthenone core | nih.gov |

| BODIPY-Phenol Conjugates | pH | Photoinduced Electron Transfer (PET) | Phenol receptor attached to BODIPY dye | mdpi.com |

Electrochemical methods offer another significant avenue for sensor development based on phenolic structures. These sensors detect analytes by measuring changes in electrical properties (e.g., current or potential) resulting from the electrochemical oxidation or reduction of the phenol moiety. nih.govresearchgate.net The development of advanced electrode materials is crucial for enhancing the performance of these sensors. nih.govresearchgate.net

Nanomaterials are frequently used to modify electrodes to increase their surface area, catalytic activity, and electron transfer rates for detecting phenolic compounds. nih.govresearchgate.net For example, an electrochemical sensor for various phenolic compounds in wine was developed using a carbon paste electrode modified with Fe₃O₄ nanoparticles. mdpi.com The nanoparticles enhanced the electro-conductibility and sensitivity of the electrode, allowing for the detection of analytes like sinapic acid and rutin at sub-micromolar concentrations. mdpi.com The fundamental mechanism involves the oxidation of the hydroxyl groups on the phenol ring to form a quinone group, a process that is highly dependent on pH. mdpi.com

The versatility of this approach is demonstrated by the wide range of materials used to create these sensors, including:

Transition Metal-Based Materials: Oxides, chalcogenides, and phosphides of transition metals serve as efficient and cost-effective electrocatalysts for the oxidation of phenolic compounds. nih.govresearchgate.net

Carbon Nanomaterials: Graphene and multi-walled carbon nanotubes (MWCNTs) provide high surface area and conductivity. mdpi.comelectrochemsci.org

Electropolymerized Films: Polymeric films of natural phenolic antioxidants can be formed on electrode surfaces to create a sensitive and selective layer for target analytes. mdpi.com

These sensors leverage the intrinsic redox activity of the phenolic group. The presence of substituents, such as the methyl group and the phenoxy ether in this compound, would modulate the oxidation potential and could be exploited for selective detection, although specific research on this compound is limited.

Table 2: Performance of Nanomaterial-Based Electrochemical Sensors for Phenolic Analytes

| Electrode Modifier | Target Analyte | Technique | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Fe₃O₄ Nanoparticles | Sinapic Acid | DPV | 2.2 × 10⁻⁷ M | mdpi.com |

| Fe₃O₄ Nanoparticles | Syringic Acid | DPV | 2.6 × 10⁻⁷ M | mdpi.com |

| Fe₃O₄ Nanoparticles | Rutin | DPV | 0.8 × 10⁻⁷ M | mdpi.com |

| Fe₃O₄/Amino-Graphene | Phenol | DPV | 0.4 × 10⁻⁶ M | electrochemsci.org |

| Polyeugenol Film | Hydroquinone (B1673460) | CV | 1.44 × 10⁻⁶ M | mdpi.com |

DPV: Differential Pulse Voltammetry; CV: Cyclic Voltammetry

Viii. Exploration of Academic Applications and Mechanistic Biological Interactions of Phenoxyphenol Scaffolds

Role as Synthetic Intermediates and Chemical Building Blocks

The phenoxyphenol framework is highly valued as a synthetic intermediate due to its chemical stability and the reactive sites offered by the hydroxyl group and aromatic rings. These features allow it to be a foundational building block in the synthesis of more complex molecules and materials.